3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one
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Overview
Description
Preparation Methods
The preparation of 3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one involves several synthetic routes. One common method includes the alkylation of cyclohexadienone derivatives . The reaction conditions typically involve the use of strong bases and alkyl halides to introduce the methyl groups at the desired positions on the cyclohexadienone ring .
Chemical Reactions Analysis
3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include trifluoroacetic acid for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic compounds, while reduction can yield alcohols .
Scientific Research Applications
In chemistry, it can be used as a model compound for studying ketone reactivity and dienone-phenol rearrangement . In biology and medicine, it has been speculated that this compound could be used in drug development, although this is still under investigation . In industry, it may find applications in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of 3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one involves its reactivity as a ketone and dienone . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to various chemical transformations . The methyl groups at positions 3 and 5 of the ring obstruct the movement of the group at position 4, preventing the rearrangement to a phenol .
Comparison with Similar Compounds
3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one can be compared with other similar compounds such as 4,4-dimethylcyclohexa-2,5-dienone and 3,4,4-trimethylcyclohexa-2,5-dienone . These compounds share similar structural features but differ in the number and position of methyl groups on the cyclohexadienone ring .
Properties
CAS No. |
34014-87-4 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O/c1-7-5-9(11)6-8(2)10(7,3)4/h5-6H,1-4H3 |
InChI Key |
RHIYIMQPIGYWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(C1(C)C)C |
Origin of Product |
United States |
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